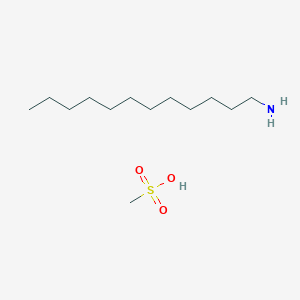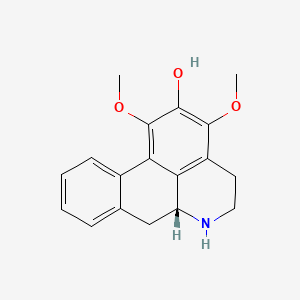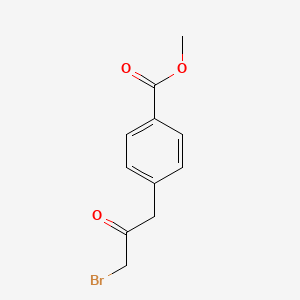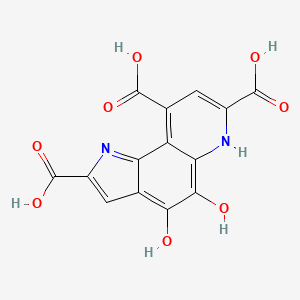
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide is a chemical compound with the empirical formula C22H24BrOP. It is a phosphonium salt that features a triphenylphosphonium cation and a bromide anion. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3-bromo-2-methylpropanol in the presence of a base. The reaction proceeds as follows:
Ph3P+BrCH2CH(CH3)OH→(Ph3P+CH2CH(CH3)OH)Br−
The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as column chromatography or distillation .
化学反应分析
Types of Reactions
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are the substituted phosphonium salts.
科学研究应用
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is used in studies involving mitochondrial targeting due to the lipophilic nature of the triphenylphosphonium cation.
Industry: The compound is used in the synthesis of various organic compounds and materials
作用机制
The mechanism of action of (3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide involves its ability to target specific molecular pathways. The triphenylphosphonium cation is known to accumulate in mitochondria due to the negative membrane potential. This property makes it useful for delivering bioactive molecules to mitochondria, where they can exert their effects. The hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium bromide: This compound has a similar structure but lacks the hydroxyl group.
(3-Carboxypropyl)triphenylphosphonium bromide: This compound has a carboxyl group instead of a hydroxyl group and is used in the synthesis of various bioactive molecules.
Uniqueness
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it particularly useful in applications where specific interactions with biological molecules are required .
属性
CAS 编号 |
81658-47-1 |
|---|---|
分子式 |
C22H24BrOP |
分子量 |
415.3 g/mol |
IUPAC 名称 |
(3-hydroxy-2-methylpropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H24OP.BrH/c1-19(17-23)18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23H,17-18H2,1H3;1H/q+1;/p-1 |
InChI 键 |
KLRCNKUKJUSLOA-UHFFFAOYSA-M |
规范 SMILES |
CC(CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)



![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)




